Cas no 2227851-78-5 ((1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol)

(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol
- EN300-1797633
- 2227851-78-5
-
- インチ: 1S/C7H11NOS/c1-5-2-7(10-4-5)6(9)3-8/h2,4,6,9H,3,8H2,1H3/t6-/m1/s1
- InChIKey: JLPLDQAHGOBOAZ-ZCFIWIBFSA-N
- SMILES: S1C=C(C)C=C1[C@@H](CN)O
計算された属性
- 精确分子量: 157.05613515g/mol
- 同位素质量: 157.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 110
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 74.5Ų
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1797633-1.0g |
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol |
2227851-78-5 | 1g |
$1844.0 | 2023-06-02 | ||
Enamine | EN300-1797633-5g |
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol |
2227851-78-5 | 5g |
$5345.0 | 2023-09-19 | ||
Enamine | EN300-1797633-0.5g |
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol |
2227851-78-5 | 0.5g |
$1770.0 | 2023-09-19 | ||
Enamine | EN300-1797633-0.1g |
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol |
2227851-78-5 | 0.1g |
$1623.0 | 2023-09-19 | ||
Enamine | EN300-1797633-10g |
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol |
2227851-78-5 | 10g |
$7927.0 | 2023-09-19 | ||
Enamine | EN300-1797633-0.05g |
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol |
2227851-78-5 | 0.05g |
$1549.0 | 2023-09-19 | ||
Enamine | EN300-1797633-0.25g |
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol |
2227851-78-5 | 0.25g |
$1696.0 | 2023-09-19 | ||
Enamine | EN300-1797633-5.0g |
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol |
2227851-78-5 | 5g |
$5345.0 | 2023-06-02 | ||
Enamine | EN300-1797633-10.0g |
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol |
2227851-78-5 | 10g |
$7927.0 | 2023-06-02 | ||
Enamine | EN300-1797633-2.5g |
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol |
2227851-78-5 | 2.5g |
$3611.0 | 2023-09-19 |
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
(1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-olに関する追加情報
Comprehensive Overview of (1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol (CAS No. 2227851-78-5)
The compound (1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol (CAS No. 2227851-78-5) is a chiral amino alcohol derivative with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a 4-methylthiophene moiety and an amino alcohol functional group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
In recent years, the demand for chiral building blocks like (1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol has surged, driven by the growing focus on precision medicine and stereoselective synthesis. The compound's thiophene ring is particularly noteworthy, as thiophene derivatives are known for their versatility in medicinal chemistry. This has led to a spike in searches for "thiophene-based drug candidates" and "chiral amino alcohols in pharmaceuticals", reflecting the compound's relevance in current research trends.
From a synthetic perspective, CAS No. 2227851-78-5 offers several advantages. Its stereocenter at the 1-position allows for the creation of enantiomerically pure compounds, which is critical for achieving desired pharmacological effects. The 4-methylthiophen-2-yl group further enhances its utility, as it can participate in various cross-coupling reactions, a topic frequently searched by organic chemists. This aligns with the broader industry shift toward green chemistry and atom-efficient synthesis.
The compound's potential extends to computational chemistry and molecular docking studies, where researchers are exploring its interactions with biological targets. Questions like "how to optimize chiral amino alcohol synthesis" or "thiophene derivatives in CNS drug design" are commonly encountered in academic forums, underscoring the compound's interdisciplinary appeal. Its hydrogen-bonding capability and moderate lipophilicity make it a promising candidate for blood-brain barrier penetration, a key consideration in neuropharmacology.
Quality control and analytical characterization of (1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol are also hot topics. Techniques such as HPLC chiral separation and NMR spectroscopy are frequently discussed in relation to this compound, as evidenced by search trends like "chiral purity analysis methods". The rise of continuous flow chemistry has further amplified interest in scalable production methods for such intermediates.
In conclusion, CAS No. 2227851-78-5 represents a compelling case study in modern medicinal chemistry. Its combination of stereochemical complexity, heterocyclic functionality, and synthetic versatility positions it at the intersection of multiple cutting-edge research areas. As the pharmaceutical industry continues to prioritize targeted therapies and structure-activity relationship (SAR) studies, compounds like this will remain indispensable tools for scientific advancement.
2227851-78-5 ((1R)-2-amino-1-(4-methylthiophen-2-yl)ethan-1-ol) Related Products
- 1805025-84-6(Methyl 6-cyano-4-(difluoromethyl)-3-nitropyridine-2-carboxylate)
- 2229134-79-4(1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one)
- 1805542-55-5(4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine)
- 1806416-10-3(2,6-Diiodo-4-fluoromandelic acid)
- 771574-22-2(4-Nitro-3-(trifluoromethyl)benzylamine)
- 2171284-46-9(2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid)
- 1797631-29-8(2-(cyclopentylsulfanyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one)
- 1805246-25-6(5-Bromo-4-(difluoromethyl)-2-methoxypyridine-3-methanol)
- 87573-88-4(2(1H)-Pyrimidinone,5-acetyl-)
- 27385-45-1(1,3-Cyclohexanedione mono(phenylhydrazone))




